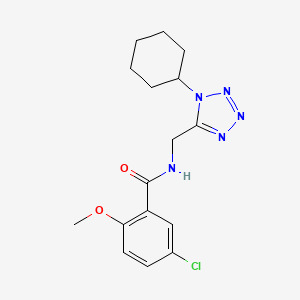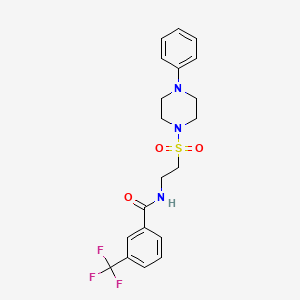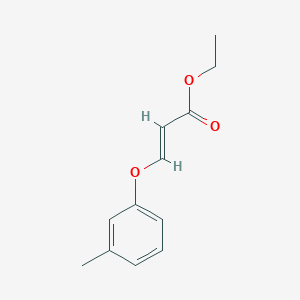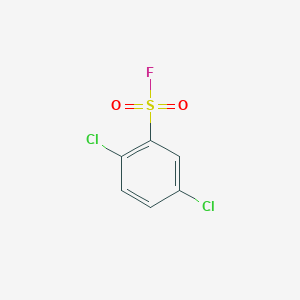![molecular formula C14H10OS B2583084 2-[Benzo(b)thiophen-2-yl]phenol CAS No. 81344-85-6](/img/structure/B2583084.png)
2-[Benzo(b)thiophen-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[Benzo(b)thiophen-2-yl]phenol” is a chemical compound with the CAS Number: 81344-85-6 and a molecular weight of 226.3 . Its IUPAC name is 2-(1-benzothien-2-yl)phenol .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “this compound”, often involves coupling reactions and electrophilic cyclization reactions . A copper-mediated construction of benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–O coupling has been developed .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H . The crystal structure of similar compounds has been determined by single crystal X-ray diffraction analysis .
Scientific Research Applications
Microwave Assisted Synthesis and Spectroscopic Characterization In 2020, Ermiş and Durmuş synthesized novel thiophene-benzothiazole derivative compounds, including variations of 2-[Benzo(b)thiophen-2-yl]phenol, using microwave-assisted methods. These compounds were characterized using spectroscopic techniques like FTIR and NMR, and their electronic absorption behaviors in different solvents were examined (Ermiş & Durmuş, 2020).
Synthesis Methods for Benzo[b]thiophene Derivatives David et al. (2005) discussed the synthesis of 2-arylbenzo[b]thiophenes, which are relevant due to their use as selective estrogen receptor modulators. They developed a method for synthesizing these compounds directly from the benzo[b]thiophene core, highlighting their importance in pharmaceutical research (David et al., 2005).
Photophysical Properties of Thiophene Substituted 1,3,4-Oxadiazole Derivatives In 2019, Naik et al. studied the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, including compounds related to this compound. These derivatives were investigated for their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Synthesis and Characterization of Diketopyrrolopyrrole-Based Conjugated Molecules Song et al. (2015) synthesized indeno[1,2-b]thiophene- or benzo[5,6]indeno[1,2-b]thiophene-flanked diketopyrrolopyrrole derivatives, examining their semiconducting properties for potential use in organic thin film transistors, indicative of the material science applications of similar structures (Song et al., 2015).
Synthesis and Antimicrobial Activities of Benzo[b]thiophene Derivatives Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and assessed their antibacterial, antifungal, and anti-inflammatory properties. This research demonstrates the potential biomedical applications of benzo[b]thiophene derivatives, including those related to this compound (Isloor et al., 2010).
Synthesis of Trans-Dihydrodiols of Polycyclic Aromatic Thiaarenes Ray et al. (2000) conducted a study on the synthesis of trans-dihydrodiols of polycyclic aromatic thiaarenes, which include benzo[b]thiophene derivatives. This study is significant for understanding the potential carcinogenic metabolites of these compounds (Ray et al., 2000).
Benzo[b]thiophen-3(2H)-one 1,1-dioxide in Spiroheterocycle Synthesis Cekavicus et al. (2008) explored the use of benzo[b]thiophen-3(2H)-one 1,1-dioxide for synthesizing new heterocyclic systems, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis (Cekavicus et al., 2008).
Mechanism of Action
Mode of Action
It has been reported that the compound exhibits fluorescence properties . This suggests that it may interact with its targets in a way that affects their electronic states, leading to the emission of light.
Result of Action
Its fluorescence properties suggest that it may affect the electronic states of its targets, leading to the emission of light .
Biochemical Analysis
Biochemical Properties
2-[Benzo(b)thiophen-2-yl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes and proteins, thereby inhibiting their function . Additionally, it has antioxidant properties, which are attributed to its interaction with reactive oxygen species and antioxidant enzymes . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and oxidative stress . This modulation can lead to changes in gene expression, resulting in altered cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, it has been shown to inhibit certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes such as proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity . For instance, the compound can accumulate in the mitochondria, where it can exert its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can enhance its antioxidant properties .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFEXIRIOTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)
![Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2583008.png)
![ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2583011.png)



![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)
![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)
![N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2583021.png)


